molecular formula C18H28NOP B12947374 1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole

1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole

Cat. No.: B12947374
M. Wt: 305.4 g/mol
InChI Key: NNQMMVVZXVNWQC-UHFFFAOYSA-N
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Description

1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a phosphanyl group attached to an indole ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it a valuable ligand in various catalytic processes.

Preparation Methods

The synthesis of 1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole involves several stepsThe reaction conditions typically involve the use of trichlorophosphane as a starting material, which is then reacted with tert-butyl groups under controlled conditions to form the desired phosphanyl intermediate . This intermediate is then coupled with the indole core, which has been pre-functionalized with methoxy and methyl groups, to yield the final product.

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with transition metals, forming complexes that facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The indole core provides additional stability and electronic properties that enhance the compound’s effectiveness in these processes .

Comparison with Similar Compounds

1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indole core, which imparts distinct electronic and steric properties that can enhance its performance in specific catalytic processes.

Properties

Molecular Formula

C18H28NOP

Molecular Weight

305.4 g/mol

IUPAC Name

ditert-butyl-(5-methoxy-7-methylindol-1-yl)phosphane

InChI

InChI=1S/C18H28NOP/c1-13-11-15(20-8)12-14-9-10-19(16(13)14)21(17(2,3)4)18(5,6)7/h9-12H,1-8H3

InChI Key

NNQMMVVZXVNWQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2)P(C(C)(C)C)C(C)(C)C)OC

Origin of Product

United States

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